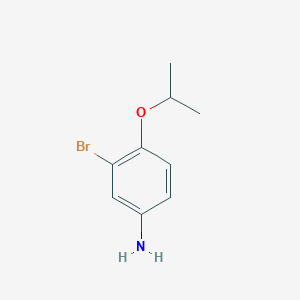

3-Bromo-4-isopropoxyaniline

Übersicht

Beschreibung

3-Bromo-4-isopropoxyaniline is a chemical compound with the molecular formula C9H12BrNO . It is used as a reactant in the preparation of various compounds .

Molecular Structure Analysis

The molecular weight of 3-Bromo-4-isopropoxyaniline is approximately 230.102 Da . The exact structure would require more specific information such as NMR or crystallography data .Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-4-isopropoxyaniline are not available, anilines are generally reactive towards electrophiles due to the electron-donating effect of the amino group .Wissenschaftliche Forschungsanwendungen

Crystal Structure Studies

3-Bromo-4-isopropoxyaniline has been utilized in the study of crystal structures. For instance, Dey and Desiraju (2004) explored the isostructural nature of 4-phenoxyaniline derivatives, including bromo variants, to understand their crystal structures and the concept of conditional isomorphism (Dey & Desiraju, 2004).

Synthesis of Chemical Compounds

The compound has been involved in the synthesis of various chemical compounds. For instance, Rizwan et al. (2021) described the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions. This process highlighted the versatility of bromoaniline derivatives in chemical synthesis (Rizwan et al., 2021).

Organic Synthesis and Material Science

3-Bromo-4-isopropoxyaniline is also significant in organic synthesis and material science. For example, Lamberth et al. (2014) used a related compound, 2,2,3-Tribromopropanal, for the synthesis of 3-bromoquinolin-6-ols from 4-nitro- and 4-methoxyanilines. This study exemplifies the use of bromoaniline derivatives in the preparation of complex organic molecules (Lamberth et al., 2014).

Cancer Research

In cancer research, Das et al. (2015) synthesized 4-bromo spiro-isoxazoline derivatives, which showed considerable antitumor activities in various cancer cell lines. This indicates the potential of bromoaniline derivatives in developing new cancer treatments (Das et al., 2015).

Photovoltaic Applications

In the field of photovoltaics, Liu et al. (2012) discussed the use of 4-bromoanisole, a related compound, as a processing additive to control the phase separation in organic photovoltaic devices. This research highlights the role of bromo derivatives in enhancing the efficiency of solar cells (Liu et al., 2012).

Coordination Chemistry

Schubert, Görls, and Weigand (2007) demonstrated the use of 4-bromoacetophenone derivatives in coordination chemistry to create novel complexes. This research contributes to the understanding of metal-ligand interactions in coordination compounds (Schubert, Görls, & Weigand, 2007).

Chemical Engineering

In chemical engineering, Xie et al. (2020) utilized 4-Bromo-3-methylanisole, a related compound, in the synthesis of black fluorane dye, an essential component in thermal papers. This highlights the industrial applications of bromoaniline derivatives (Xie et al., 2020).

Enzymatic Studies

In enzymatic studies, de Jong et al. (2004) investigated the inactivation of trans-3-chloroacrylic acid dehalogenase by 3-bromopropiolate. This research provides insights into the reaction mechanisms of enzymes and their interactions with bromo compounds (de Jong et al., 2004).

Antimicrobial Research

In the field of antimicrobial research, Doraswamy and Ramana (2013) synthesized benzimidazoles using bromophenyl isocyanide, demonstrating the potential of bromoaniline derivatives in developing new antimicrobial agents (Doraswamy & Ramana, 2013).

Wirkmechanismus

Target of Action

It’s worth noting that brominated anilines are often used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity .

Mode of Action

Brominated anilines like this compound are often used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromine atom in 3-Bromo-4-isopropoxyaniline would be replaced by the organoboron compound in this reaction .

Biochemical Pathways

Brominated compounds have been shown to inhibit the gapdh enzyme in cancer cells, triggering autophagy and apoptotic cell death

Result of Action

Brominated compounds have been shown to have potential anticancer effects by inhibiting the gapdh enzyme

Safety and Hazards

While specific safety data for 3-Bromo-4-isopropoxyaniline is not available, similar compounds can be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure . It’s important to handle such compounds with appropriate safety measures .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-4-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDPDQDFOMFHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288280 | |

| Record name | 3-Bromo-4-(1-methylethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-isopropoxyaniline | |

CAS RN |

191602-43-4 | |

| Record name | 3-Bromo-4-(1-methylethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191602-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(1-methylethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

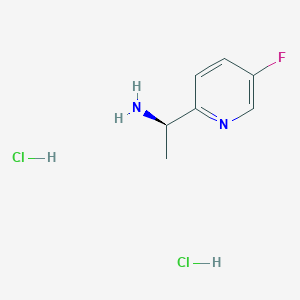

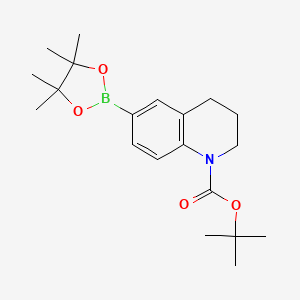

Synthesis routes and methods I

Procedure details

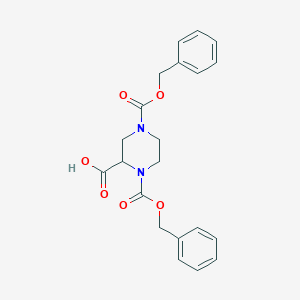

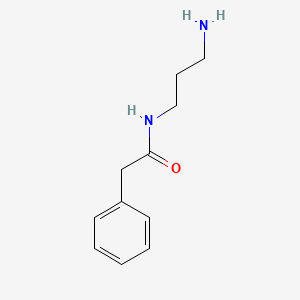

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3112645.png)

![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride](/img/structure/B3112661.png)

![(3aR,5R,6R,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3112662.png)

![1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline](/img/structure/B3112671.png)

![2-[2-(2-Fluorophenyl)hydrazono]malononitrile](/img/structure/B3112687.png)

![[2-(3-Methylphenyl)ethoxy]amine](/img/structure/B3112694.png)